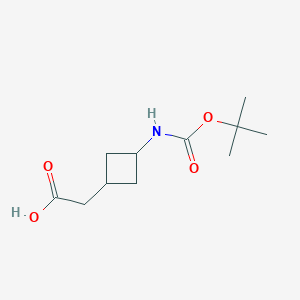![molecular formula C12H16N4O3S2 B1457776 N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]guanidine methanesulfonate CAS No. 1426290-82-5](/img/structure/B1457776.png)
N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]guanidine methanesulfonate
Vue d'ensemble
Description
N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]guanidine methanesulfonate, also known as PNU-282987, is a selective agonist of the α7 nicotinic acetylcholine receptor (α7nAChR). This compound has been widely studied for its potential therapeutic applications in various neurological and psychiatric disorders.
Mécanisme D'action
N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]guanidine methanesulfonate selectively activates the α7nAChR, which is a ligand-gated ion channel that is widely expressed in the central nervous system. Activation of α7nAChR leads to the influx of calcium ions into the cell, which triggers various downstream signaling pathways. These pathways are involved in regulating synaptic plasticity, neuroprotection, and inflammation.
Effets Biochimiques Et Physiologiques
Studies have shown that N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]guanidine methanesulfonate can improve cognitive function, reduce inflammation, and enhance neuroprotection. Furthermore, this compound has been shown to have potential as a treatment for drug addiction and pain management. However, further studies are needed to fully understand the biochemical and physiological effects of this compound.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]guanidine methanesulfonate in lab experiments is its selectivity for the α7nAChR. This allows researchers to study the specific effects of α7nAChR activation without interference from other receptors. However, one of the limitations of using this compound is its relatively short half-life, which can make it difficult to maintain consistent levels in vivo.
Orientations Futures
There are several future directions for the study of N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]guanidine methanesulfonate. One area of research is the development of more potent and selective α7nAChR agonists. Another area of research is the investigation of the potential therapeutic applications of this compound in various neurological and psychiatric disorders. Additionally, further studies are needed to fully understand the biochemical and physiological effects of this compound and its potential limitations in lab experiments.
Applications De Recherche Scientifique
N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]guanidine methanesulfonate has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including Alzheimer's disease, schizophrenia, depression, and anxiety. Studies have shown that α7nAChR agonists like N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]guanidine methanesulfonate can improve cognitive function, reduce inflammation, and enhance neuroprotection. Furthermore, N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]guanidine methanesulfonate has been shown to have potential as a treatment for drug addiction and pain management.
Propriétés
IUPAC Name |
methanesulfonic acid;2-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]guanidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4S.CH4O3S/c1-7-14-10(6-16-7)8-3-2-4-9(5-8)15-11(12)13;1-5(2,3)4/h2-6H,1H3,(H4,12,13,15);1H3,(H,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQLMKYKISXJGMA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C2=CC(=CC=C2)N=C(N)N.CS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]guanidine methanesulfonate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2,3-Bis[3-(octyloxy)phenyl]-5,8-dibromoquinoxaline](/img/structure/B1457698.png)










![2-[(1-Cyclohexylethyl)amino]ethan-1-ol hydrochloride](/img/structure/B1457716.png)